Tridecyl but-3-ynoate
CAS No.: 93789-30-1
Cat. No.: VC19225972
Molecular Formula: C17H30O2
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93789-30-1 |
|---|---|
| Molecular Formula | C17H30O2 |
| Molecular Weight | 266.4 g/mol |
| IUPAC Name | tridecyl but-3-ynoate |
| Standard InChI | InChI=1S/C17H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-16-19-17(18)15-4-2/h2H,3,5-16H2,1H3 |
| Standard InChI Key | QCVMPXOGNMDFKF-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCOC(=O)CC#C |
Introduction
Structural and Molecular Characteristics
Tridecyl but-3-ynoate (C₁₇H₂₈O₂) consists of a tridecyl group (C₁₃H₂₇) esterified to but-3-ynoic acid (C₄H₃O₂). The but-3-ynoate group contains a triple bond between carbons 3 and 4, distinguishing it from unsaturated esters like acrylates (C=C) or saturated fatty acid esters. Key structural features include:
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Molecular Formula: C₁₇H₂₈O₂
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Molar Mass: 264.41 g/mol (calculated from atomic weights).
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Functional Groups: Alkyne (C≡C), ester (RCOOR').
The alkyne group imposes rigidity on the molecule, influencing its boiling point, solubility, and reactivity. Comparative data for structurally related esters are provided in Table 1.
Table 1: Physical Properties of Tridecyl Esters
*Estimated based on homologous series; †Predicted values.
Synthesis and Chemical Reactivity
Synthetic Pathways
Tridecyl but-3-ynoate can be synthesized via Fischer esterification or acyl chloride-mediated routes:
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Fischer Esterification:
But-3-ynoic acid reacts with tridecanol under acidic conditions (e.g., H₂SO₄):This method requires prolonged heating and azeotropic removal of water .
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Acyl Chloride Route:
But-3-ynoyl chloride is prepared by treating but-3-ynoic acid with thionyl chloride (SOCl₂), followed by reaction with tridecanol:This method offers higher yields and avoids equilibrium limitations .
Reactivity Profile
The alkyne group enables unique reactions:
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Cycloadditions: Participates in Huisgen azide-alkyne cycloaddition (click chemistry) to form triazoles.
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Hydrogenation: Reduces to but-3-enoate or butanoate derivatives under catalytic hydrogenation .
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Polymerization: Acts as a monomer in radical polymerization, forming polymers with rigid backbones due to alkyne incorporation.
Physicochemical Properties
Thermal Stability
The triple bond increases thermal stability compared to alkenes but reduces it relative to saturated esters. Predicted decomposition begins at ~200°C, emitting acrid fumes akin to tridecyl acrylate .
Solubility and Polarity
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Solubility: Miscible with nonpolar solvents (e.g., hexane, toluene); immiscible with water (log P ≈ 7.0, estimated via XLogP3 ).
Spectroscopic Data
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IR Spectroscopy: Strong absorption at ~2100–2260 cm⁻¹ (C≡C stretch).
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¹H NMR: δ 1.2–1.4 ppm (tridecyl CH₂), δ 2.5–2.7 ppm (alkyne-proximal CH₂), δ 4.1 ppm (ester OCH₂).
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MS (EI): Molecular ion peak at m/z 264.41.
Applications and Industrial Relevance
Polymer Chemistry
The alkyne group facilitates crosslinking in polymer matrices, enhancing mechanical strength. Potential uses include:
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Thermosetting resins: For coatings and adhesives.
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Click chemistry platforms: Functionalizing surfaces or nanoparticles.
Organic Synthesis
Serves as a precursor for:
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Heterocycles: Via reactions with hydrazines or hydroxylamine to form pyrazoles or isoxazoles .
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Bioactive molecules: Alkyne-containing pharmacophores for drug discovery.
Analytical Characterization Methods
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Chromatography: GC-MS for purity assessment.
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Spectroscopy: FTIR and NMR for functional group verification.
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Thermal Analysis: TGA/DSC to determine decomposition thresholds.
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